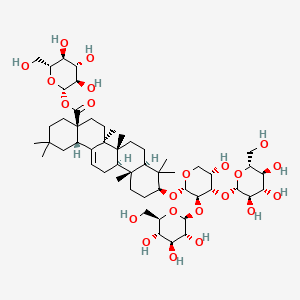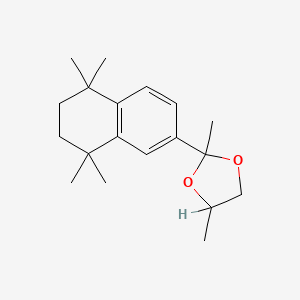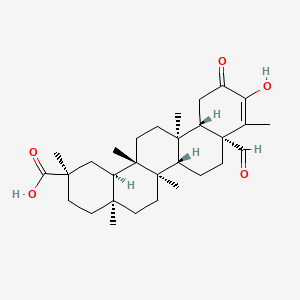
Cangoronine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cangoronin is a pentacyclic triterpenoid with formula C30H44O5, originally isolated from the bark of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid, an enone, a cyclic terpene ketone, an enol and an aliphatic aldehyde. It derives from a hydride of a friedelane.
Cangoronine is a natural product found in Tripterygium hypoglaucum, Tripterygium wilfordii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Triterpenes from Maytenus Ilicifolia
Cangoronine, identified as a friedelane-type triterpene, was isolated from Maytenus ilicifolia. Alongside its structural identification, this compound's cytotoxic activities were reported, suggesting potential applications in cancer research or treatment (Itokawa et al., 1991).
Antiangiogenic Activity of Tripterygium Wilfordii and its Terpenoids
A study on Tripterygium wilfordii, a plant used in traditional medicine, revealed that cangoronine is one of the terpenoids with antiangiogenic properties. This suggests its utility in researching and potentially treating angiogenesis-related diseases such as cancer (He et al., 2009).
Ethnobotanical Survey in Canhane Village
While not directly studying cangoronine, this ethnobotanical survey in Mozambique documents the traditional use of medicinal plants, which can inspire further scientific research into compounds like cangoronine for various health applications (Ribeiro et al., 2010).
3,4-Seco-Ursane Triterpenoid from Glyptopetalum Sclerocarpum
Cangoronine was also identified in the stem bark of Glyptopetalum sclerocarpum. The isolation and structural elucidation of such compounds contribute to the broader understanding of triterpenoids and their potential scientific applications (Sotanaphun et al., 2000).
Eigenschaften
CAS-Nummer |
138884-84-1 |
|---|---|
Molekularformel |
C30H44O5 |
Molekulargewicht |
484.677 |
IUPAC-Name |
(2R,4aS,6aR,6aR,6bS,8aR,12aS,14aS,14bR)-8a-formyl-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-3,4,5,6,6b,7,8,12,12a,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-18-23(33)19(32)15-21-27(4)12-14-29(6)22-16-26(3,24(34)35)10-9-25(22,2)11-13-28(29,5)20(27)7-8-30(18,21)17-31/h17,20-22,33H,7-16H2,1-6H3,(H,34,35)/t20-,21-,22+,25+,26+,27+,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
CDOKUYLTAYCBST-XBBQATOGSA-N |
SMILES |
CC1=C(C(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide (9CI)](/img/no-structure.png)
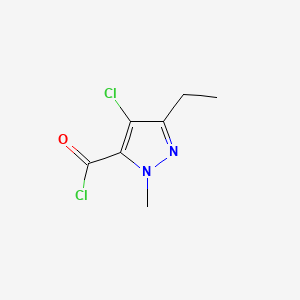

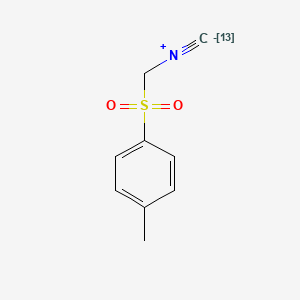
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)

